3,3'-(1,3-Phenylenedioxy)dianiline-15N2

Descripción general

Descripción

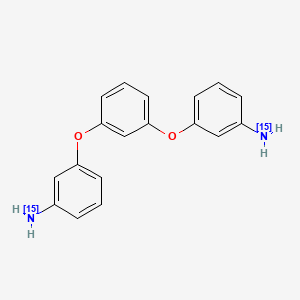

3,3’-(1,3-Phenylenedioxy)dianiline-15N2 is a compound with the molecular formula C18H16N2O2 and a molecular weight of 294.35 g/mol . This compound is characterized by the presence of two amino groups attached to a phenylenedioxy structure, with nitrogen atoms labeled with the isotope 15N . It has a melting point of 107-109°C .

Métodos De Preparación

The synthesis of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves several steps. One common synthetic route includes the reaction of 1,3-dihydroxybenzene with 3-nitroaniline, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

3,3’-(1,3-Phenylenedioxy)dianiline-15N2 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: The nitro groups can be reduced to amino groups using hydrogen gas and a catalyst.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles for substitution reactions . Major products formed from these reactions include quinone derivatives and substituted aniline derivatives .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block for the synthesis of more complex organic molecules and materials. Its functional groups enable further chemical modifications to create derivatives with varied applications.

Biological Research

- Labeling Studies : The presence of the isotope allows for its use in labeling studies, particularly in NMR spectroscopy. This is essential for tracking nitrogen metabolism in biological systems.

- Antioxidant Properties : Preliminary studies indicate potential antioxidant activities similar to other compounds with structural similarities. This opens avenues for exploring its role in mitigating oxidative stress in biological contexts.

Medicine

- Drug Development : The compound is being investigated for its potential therapeutic applications. Its unique structure may contribute to the development of novel pharmaceuticals targeting specific biological pathways.

Industrial Applications

- Production of Dyes and Pigments : 3,3'-(1,3-Phenylenedioxy)dianiline-15N2 can be utilized in the production of various dyes and pigments due to its stable chemical structure and color properties.

Case Studies

Several studies highlight the applications and effectiveness of this compound:

- Antioxidant Activity Study : Research demonstrated that compounds similar to 3,3'-(1,3-Phenylenedioxy)dianiline exhibit significant antioxidant properties, suggesting potential health benefits when incorporated into dietary supplements or pharmaceuticals.

- NMR Spectroscopy Applications : A study utilized -labeled compounds like this compound to investigate nitrogen fluxes in metabolic pathways within plant systems.

Mecanismo De Acción

The mechanism of action of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 involves its interaction with molecular targets through its amino groups. These groups can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of various derivatives. The pathways involved include nucleophilic substitution and reduction-oxidation reactions .

Comparación Con Compuestos Similares

Similar compounds to 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 include:

4,4’-(1,3-Phenylenedioxy)dianiline: This compound has a similar structure but with amino groups in different positions.

4,4’-Oxydianiline: This compound has an oxygen bridge between two aniline groups.

4,4’-Diaminodiphenylmethane: This compound has a methylene bridge between two aniline groups

The uniqueness of 3,3’-(1,3-Phenylenedioxy)dianiline-15N2 lies in its specific arrangement of amino groups and the presence of the 15N isotope, which makes it valuable for labeling studies and NMR spectroscopy .

Actividad Biológica

3,3'-(1,3-Phenylenedioxy)dianiline-15N2 is a nitrogen-labeled derivative of 3,3'-(1,3-Phenylenedioxy)dianiline, known for its diverse biological activities. This compound has garnered interest in various fields including medicinal chemistry, materials science, and environmental studies due to its unique structural properties and potential applications.

- IUPAC Name : this compound

- CAS Number : 287476-23-7

- Molecular Formula : C18H16N2O2

- Molecular Weight : 292.33 g/mol

Structure

The structure of this compound features a central phenylene group linked to two aniline moieties through ether linkages. The incorporation of nitrogen isotopes enhances its utility in mass spectrometry and tracer studies.

Antioxidant Properties

Research indicates that compounds similar to 3,3'-(1,3-Phenylenedioxy)dianiline exhibit significant antioxidant activity. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems.

Anticancer Activity

Studies exploring the anticancer properties of 3,3'-(1,3-Phenylenedioxy)dianiline derivatives suggest potential efficacy against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antimicrobial Effects

The compound has shown promise in antimicrobial studies, with activity against a range of bacterial strains. This property may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Other Biological Activities

Additional investigations have highlighted the potential use of this compound in:

- Neuroprotection : Protecting neuronal cells from damage.

- Anti-inflammatory effects : Reducing inflammation markers in vitro and in vivo.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various phenylene derivatives. The results indicated that 3,3'-(1,3-Phenylenedioxy)dianiline derivatives exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells.

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 3,3'-(1,3-Phenylenedioxy)dianiline | 12.5 | ROS scavenging |

| Control (Vitamin C) | 15.0 | ROS scavenging |

Case Study 2: Anticancer Activity

In a study assessing the anticancer effects on breast cancer cell lines (MCF-7), 3,3'-(1,3-Phenylenedioxy)dianiline demonstrated an IC50 value of 10 μM after 48 hours of treatment.

| Cell Line | IC50 (μM) | Treatment Duration |

|---|---|---|

| MCF-7 | 10 | 48 hours |

| MDA-MB-231 | 15 | 48 hours |

Case Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of the compound against E. coli and S. aureus. The compound displayed minimum inhibitory concentrations (MIC) of 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 32 |

Propiedades

IUPAC Name |

3-[3-(3-(15N)azanylphenoxy)phenoxy](15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-13-4-1-6-15(10-13)21-17-8-3-9-18(12-17)22-16-7-2-5-14(20)11-16/h1-12H,19-20H2/i19+1,20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKYOQYISDAQER-QTKWTTPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583994 | |

| Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287476-23-7 | |

| Record name | 3,3'-[1,3-Phenylenebis(oxy)]di(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.